Arg1-IN-1
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Overview
Description
Arg1-IN-1 is a compound known for its inhibitory effects on the enzyme arginase 1. Arginase 1 is a key enzyme in the urea cycle, responsible for the hydrolysis of arginine to urea and ornithine. This enzyme plays a significant role in various physiological processes, including immune response modulation and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arg1-IN-1 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Arg1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards arginase 1 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against arginase 1. These derivatives are often tested for their efficacy in various biological assays to determine their potential therapeutic applications .
Scientific Research Applications
Arg1-IN-1 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the role of arginase 1 in different biochemical pathways. In biology, it is used to investigate the effects of arginase 1 inhibition on cellular processes such as proliferation, differentiation, and immune response modulation .
In medicine, this compound is being explored as a potential therapeutic agent for treating diseases characterized by dysregulated arginase 1 activity, such as cancer and immune disorders. Its ability to modulate the immune response makes it a promising candidate for combination therapies with other immunomodulatory agents .
In industry, this compound is used in the development of diagnostic assays and screening tools for identifying new arginase 1 inhibitors. Its inhibitory activity is also being leveraged to develop novel therapeutic strategies for managing diseases associated with arginase 1 dysregulation .
Mechanism of Action
Arg1-IN-1 exerts its effects by binding to the active site of arginase 1, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of arginine to urea and ornithine, leading to an accumulation of arginine in the cells. The increased arginine levels can enhance the immune response by promoting T cell activation and proliferation .
The molecular targets of this compound include the catalytic residues of arginase 1, which are essential for its enzymatic activity. By binding to these residues, this compound effectively blocks the enzyme’s function, thereby modulating various physiological processes .
Comparison with Similar Compounds
Arg1-IN-1 is unique in its high selectivity and potency towards arginase 1 compared to other similar compounds. Some of the similar compounds include arginase 2 inhibitors and other arginase 1 inhibitors with different chemical structures .
Similar Compounds:- Arginase 2 inhibitors: These compounds inhibit the activity of arginase 2, another isoform of the enzyme involved in the urea cycle. While they share some structural similarities with this compound, they differ in their selectivity and potency towards arginase 1 .
- Other arginase 1 inhibitors: These compounds have different chemical structures but also inhibit arginase 1. They vary in their efficacy, selectivity, and pharmacokinetic properties compared to this compound .
This compound stands out due to its high specificity for arginase 1, making it a valuable tool for studying the enzyme’s role in various biological processes and developing targeted therapies for diseases associated with arginase 1 dysregulation .
Properties
Molecular Formula |
C11H21BN2O4 |
---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H21BN2O4/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18/h7-9,14,17-18H,1-6,13H2,(H,15,16)/t7-,8+,9-,11-/m0/s1 |
InChI Key |
XIEAQQGNISCWOO-DKIAZLNASA-N |
Isomeric SMILES |
B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O |
Canonical SMILES |
B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O |
Origin of Product |
United States |
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